5-Chloro-2-(chloromethyl)-1,3-benzothiazole
Description
5-Chloro-2-(chloromethyl)-1,3-benzothiazole (CAS 110704-19-3) is a halogenated benzothiazole derivative characterized by a chloro substituent at position 5 and a chloromethyl group at position 2 of the benzothiazole scaffold. This compound is synthesized via nucleophilic substitution reactions involving 2-amino-4-chlorobenzenethiol and chlorinated reagents such as 2-chloro-1,1,1-trimethoxyethane, yielding approximately 40% efficiency under optimized conditions . The chloromethyl group (-CH₂Cl) at position 2 is a reactive site, enabling further functionalization for applications in pharmaceuticals, agrochemicals, and materials science. Its molecular geometry and electronic properties are influenced by the electron-withdrawing effects of the chlorine atoms, which enhance its stability and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZBRKLHATUCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445057 | |
| Record name | 5-chloro-2-(chloromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-19-3 | |
| Record name | 5-chloro-2-(chloromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
The CN104119291A patent outlines a streamlined one-pot method that minimizes intermediate isolation. The process begins with the nucleophilic substitution of 2,3-dichloropropene by sodium thiocyanate in a polar aprotic solvent (e.g., dimethylformamide), yielding 1-thiocyano-2-chloropropene. Subsequent high-temperature isomerization (120–150°C) induces a structural rearrangement to form 1-isothiocyanato-2-chloropropene, a critical precursor.
The final chlorination step employs sulfuryl chloride (SOCl) under controlled conditions (0–5°C), where the thiocyanate group undergoes electrophilic substitution to introduce the second chlorine atom at the 5-position. Purification via vacuum distillation or recrystallization achieves a final yield of 68–72% with >95% purity.
Optimization and Challenges
Key advantages of this method include reduced side reactions (e.g., polysubstitution) and elimination of toxic chlorine gas. However, the exothermic nature of the chlorination step demands precise temperature control to prevent decomposition. The patent reports that increasing the solvent-to-reactant ratio to 3:1 improves selectivity, while excess sulfuryl chloride (1.2 equiv.) ensures complete conversion.
Allyl Isothiocyanate Chlorination-Oxidation Route
Methodology from US20030153767A1
This approach, detailed in US20030153767A1, leverages allyl isothiocyanate (CH=CH–CH–NCS) as the starting material. The reaction proceeds via a two-stage mechanism:
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Low-temperature chlorination (−40°C to +30°C) with sulfuryl chloride or chlorine gas, forming a chlorinated intermediate.
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Oxidation using hydrogen peroxide or N-chlorosuccinimide at elevated temperatures (50–80°C), which cyclizes the intermediate into the target thiazole ring.
The crude product is purified via fractional distillation (66–70°C at 3 mbar), yielding 77% purity, followed by crystallization from hexane to achieve >99% purity.
Comparative Efficiency
While this method offers higher final purity, it requires stringent control over stoichiometry. Excess chlorinating agent (>1.5 equiv.) leads to over-chlorination byproducts, such as 2,5-dichloromethyl derivatives. The patent emphasizes that maintaining a 1:1 molar ratio of allyl isothiocyanate to sulfuryl chloride minimizes side reactions, albeit at the cost of longer reaction times (16–24 hours).
Critical Analysis of Methodologies
Yield and Purity Comparison
| Parameter | One-Pot Synthesis | Chlorination-Oxidation |
|---|---|---|
| Overall Yield | 68–72% | 50–55% |
| Final Purity | >95% | >99% |
| Reaction Time | 8–10 hours | 16–24 hours |
| Key Limitation | Exothermic chlorination | Byproduct formation |
The one-pot method excels in operational simplicity and yield, whereas the chlorination-oxidation route prioritizes purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives of benzothiazole.
Scientific Research Applications
5-Chloro-2-(chloromethyl)-1,3-benzothiazole exhibits a range of biological activities that make it a valuable compound in drug development:
- Antimicrobial Properties : Compounds derived from benzothiazoles, including 5-chloro derivatives, have shown significant antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Benzothiazole derivatives are known for their anticancer properties. Research has demonstrated that this compound can act as an effective agent against different cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Anti-tubercular Activity : Recent studies have highlighted the efficacy of benzothiazole derivatives in combating Mycobacterium tuberculosis. The compound's structure allows for modifications that enhance its potency against tuberculosis .
Synthetic Utility
The compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Novel Compounds : this compound can be used as a building block for synthesizing various functionalized benzothiazoles. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse substituents .
- Fluorescent Probes : Due to its unique electronic properties, derivatives of this compound have been explored as fluorescent markers in biological imaging applications. These probes can be used in the detection of specific biomolecules or cellular structures .
Material Science Applications
In addition to biological applications, this compound finds use in material science:
- Vulcanization Accelerators : Benzothiazoles are commonly employed as accelerators in the vulcanization process of rubber. This application enhances the mechanical properties and durability of rubber products .
- Antioxidants : The compound's antioxidant properties make it suitable for incorporation into materials that require protection against oxidative degradation .
Case Studies and Research Findings
Several case studies illustrate the practical applications of this compound:
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of synthesized benzothiazole derivatives against several bacterial strains using the Resazurin microtiter assay method. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
- Development of Anti-tubercular Agents : Research focused on synthesizing new benzothiazole derivatives through various synthetic pathways revealed promising anti-tubercular activity. The newly synthesized compounds were evaluated for their inhibitory concentrations against M. tuberculosis, showing enhanced potency compared to existing drugs .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins or DNA. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The chloromethyl group in this compound provides superior reactivity for alkylation and arylation compared to methoxy or thiophenyl groups .
- Electronic Properties : Bromine substitution (as in 5-bromo-2-(chloromethyl)-1,3-benzothiazole) enhances electrophilicity but reduces solubility in polar solvents compared to chlorine .
- Biological Activity : Methoxyphenyl derivatives exhibit stronger antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) due to improved membrane permeability, whereas chloromethyl derivatives are more effective as enzyme inhibitors (e.g., α-glucosidase IC₅₀: 12.3 µM) .
Biological Activity
5-Chloro-2-(chloromethyl)-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H6Cl2N2S. Its structure includes a benzothiazole ring system with chloromethyl and chlorine substituents, which contribute to its reactivity and biological profile. The presence of these halogen groups enhances the compound's ability to interact with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C8H6Cl2N2S |
| Molecular Weight | 221.11 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Benzothiazole derivatives have been shown to possess broad-spectrum antimicrobial properties. Studies have demonstrated that modifications in the benzothiazole structure can enhance efficacy against various pathogens, including bacteria and fungi.
- Anticancer Properties : This compound has been studied for its potential anticancer effects. It interacts with cellular DNA, inducing apoptosis and cell cycle arrest in cancer cells. For instance, a series of benzothiazole derivatives have been evaluated for their cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). These studies indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .
- Anti-inflammatory Effects : Some derivatives of benzothiazoles have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests that this compound may also contribute to reducing inflammation in various disease models.
The mechanisms underlying the biological activity of this compound are multifaceted:
- DNA Interaction : The compound's ability to bind to DNA leads to disruptions in replication and transcription processes, ultimately triggering apoptotic pathways.
- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at specific phases (G1 or G2/M), which is crucial for preventing cancer cell proliferation.
- Cytokine Modulation : By modulating the expression of inflammatory cytokines, it may help mitigate inflammatory responses associated with various diseases.
Case Studies
Several studies illustrate the biological efficacy of this compound:
- Study on Anticancer Activity : In a study focusing on novel benzothiazole derivatives, compound B7 exhibited significant cytotoxicity against A431 and A549 cell lines. It was found to inhibit cell migration and promote apoptosis through the activation of specific signaling pathways (AKT and ERK) .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of various benzothiazole derivatives against pathogenic strains. The results indicated that compounds with chloromethyl substitutions showed enhanced activity compared to their non-substituted counterparts.
Q & A
Q. What synthetic routes are commonly used to prepare 5-Chloro-2-(chloromethyl)-1,3-benzothiazole?
The compound is synthesized via cyclization reactions. A typical method involves refluxing 2-amino-4-chlorobenzenethiol with aldehydes (e.g., 2-hydroxy-5-methoxybenzaldehyde) in the presence of sodium metabisulfite and a polar solvent like N,N-dimethylformamide. Reaction progress is monitored via TLC, and purification is achieved through crystallization (e.g., ethanol). Yields up to 80% have been reported . Alternative routes may employ thiourea derivatives or halogenation of pre-formed benzothiazoles .
Q. How can purity and structural integrity be validated during synthesis?
- TLC : Monitor reaction progress using silica gel plates and a solvent system like ethyl acetate/hexane (1:3).
- NMR : Confirm substitution patterns (e.g., -NMR: δ ~7.3–7.6 ppm for benzothiazole protons; δ ~4.5 ppm for -CHCl) .
- Mass Spectrometry : ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z corresponding to the molecular formula) .
Q. What safety precautions are recommended despite limited toxicological data?
While specific toxicity data for this compound is sparse, analogous chlorinated benzothiazoles require:
- PPE : Gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Waste Disposal : Halogenated organic waste containers.
- Handling : Avoid exposure to moisture (risk of HCl release) and store in inert, dry conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example:
- Dihedral Angles : Planar benzothiazole and substituent rings (e.g., 1.23° dihedral angle in a related compound) stabilize crystal packing via π-π interactions .
- Hydrogen Bonding : C—H···O interactions (e.g., 3.7365 Å centroid distances) contribute to 2D network formation .
- Validation : Compare experimental data with computational models (e.g., DFT) to confirm conformations .
Q. How can reaction mechanisms for chloromethyl substitution be elucidated?
- Kinetic Studies : Monitor intermediates via -NMR or quenching experiments.
- Computational Modeling : DFT calculations (e.g., Gaussian) can identify transition states and activation energies for SN pathways at the chloromethyl group .
- Isotopic Labeling : Use -labeled reagents to track substitution sites .
Q. How to address contradictions in spectroscopic or crystallographic data?
- Reproducibility : Repeat syntheses under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Multi-Technique Validation : Cross-validate NMR with IR (e.g., C-Cl stretch at ~650 cm) and HRMS .
- Synchrotron Data : High-resolution X-ray sources (e.g., λ = 0.7 Å) reduce noise in electron density maps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
